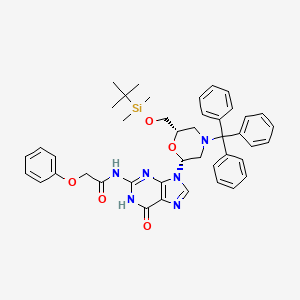
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a morpholine ring, which is further modified with a tert-butyldimethylsilyl group and a phenoxyacetamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide involves several steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through a series of reactions involving the appropriate starting materials and reagents.
Introduction of the Purine Base: The purine base is introduced through a nucleophilic substitution reaction.
Attachment of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is attached to the morpholine ring using tert-butyldimethylsilyl chloride in the presence of a base.
Formation of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is introduced through an amide coupling reaction using phenoxyacetic acid and an appropriate coupling reagent.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety.
Reduction: Reduction reactions can occur at the purine base or the morpholine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the compound.
Hydrolysis: The amide bond in the phenoxyacetamide moiety can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-(9-((2R,6S)-6-(((tert-Butyldimethylsilyl)oxy)methyl)-4-tritylmorpholin-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-2-phenoxyacetamide can be compared with similar compounds such as:
This compound analogs: These compounds have similar structures but with slight modifications in the functional groups.
Purine-based inhibitors: Compounds that share the purine base but differ in the attached moieties.
Morpholine derivatives: Compounds that contain the morpholine ring but have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C43H48N6O5Si |
|---|---|
Molekulargewicht |
757.0 g/mol |
IUPAC-Name |
N-[9-[(2R,6S)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C43H48N6O5Si/c1-42(2,3)55(4,5)53-28-35-26-48(43(31-18-10-6-11-19-31,32-20-12-7-13-21-32)33-22-14-8-15-23-33)27-37(54-35)49-30-44-38-39(49)46-41(47-40(38)51)45-36(50)29-52-34-24-16-9-17-25-34/h6-25,30,35,37H,26-29H2,1-5H3,(H2,45,46,47,50,51)/t35-,37+/m0/s1 |
InChI-Schlüssel |
MNJJIVKJWYMOEF-YBZKQSBQSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1CN(C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1CN(CC(O1)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


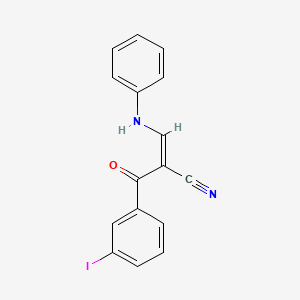
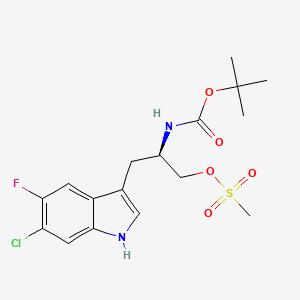
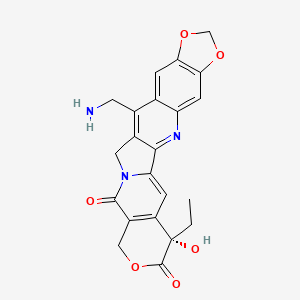



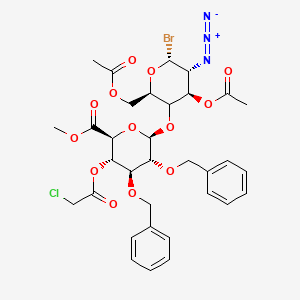

![(3R,3'S)-5,7'-dichloro-6'-fluoro-1-(4-methoxybenzyl)-3'-methyl-2',3',4',9'-tetrahydrospiro[indoline-3,1'-pyrido[3,4-b]indol]-2-one](/img/structure/B11827082.png)
![A)-6-Propylergolin-8-yl]methyl]thio]acetic Acid](/img/structure/B11827086.png)
![2-[2-[2-[3,3-Dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B11827087.png)
![(6-Benzoyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B11827098.png)


